N,N-Dimethyl-2,3,3a,4,6,7-hexahydro-1H-pyrano[3,4-c]pyrrole-7a-carboxamide;hydrochloride
Description
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Properties
IUPAC Name |
N,N-dimethyl-2,3,3a,4,6,7-hexahydro-1H-pyrano[3,4-c]pyrrole-7a-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O2.ClH/c1-12(2)9(13)10-3-4-14-6-8(10)5-11-7-10;/h8,11H,3-7H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCURIGZSFQUCBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C12CCOCC1CNC2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N,N-Dimethyl-2,3,3a,4,6,7-hexahydro-1H-pyrano[3,4-c]pyrrole-7a-carboxamide;hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological properties, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C10H19ClN2O2
- Molecular Weight : 234.72 g/mol
- IUPAC Name : this compound
The compound features a complex heterocyclic structure that may influence its interaction with biological targets.
Target of Action
Compounds similar to N,N-Dimethyl-2,3,3a,4,6,7-hexahydro-1H-pyrano[3,4-c]pyrrole have been shown to exhibit a variety of biological activities including:
- Antimicrobial : Inhibition of bacterial growth.
- Anticancer : Induction of apoptosis in cancer cells.
- Anti-inflammatory : Reduction of inflammatory markers.
The mechanism of action is believed to involve the inhibition of key enzymes and pathways associated with these activities. For example, similar pyrrole derivatives have demonstrated the ability to inhibit dihydrofolate reductase (DHFR) and enoyl-acyl carrier protein (ACP) reductase enzymes .
Biological Activities
Research indicates that N,N-Dimethyl-2,3,3a,4,6,7-hexahydro-1H-pyrano[3,4-c]pyrrole exhibits several pharmacological effects:
| Activity Type | Observations |
|---|---|
| Antimicrobial | Effective against various bacterial strains |
| Antitumor | Induces apoptosis in specific cancer lines |
| Anti-inflammatory | Reduces cytokine production |
| Kinase Inhibition | Impacts signaling pathways related to cell growth |
Case Studies
- Anticancer Activity : A study evaluated the compound's effect on human leukemia cells. Results indicated significant cytotoxicity at micromolar concentrations .
- Antimicrobial Efficacy : Another investigation assessed its antibacterial properties against Gram-positive and Gram-negative bacteria. The compound exhibited potent activity with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
Research Findings
Recent studies have focused on synthesizing derivatives of this compound and evaluating their biological activities:
- Synthesis and Evaluation : A series of pyrrole derivatives were synthesized and tested for their antibacterial properties. Some exhibited strong activity against resistant strains of bacteria .
- Molecular Docking Studies : Computational studies revealed potential binding interactions with DHFR and enoyl ACP reductase active sites. These findings suggest that the compound may serve as a lead for developing new therapeutic agents targeting these enzymes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
